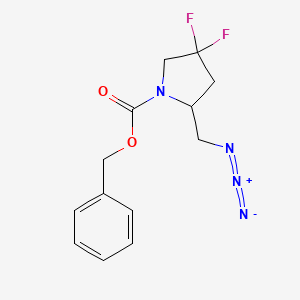
Benzyl 2-(azidomethyl)-4,4-difluoropyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 2-(azidomethyl)-4,4-difluoropyrrolidine-1-carboxylate is a compound of interest in organic chemistry due to its unique structure and reactivity. This compound features an azidomethyl group, a difluoropyrrolidine ring, and a benzyl ester moiety, making it a versatile intermediate in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(azidomethyl)-4,4-difluoropyrrolidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the azidomethyl group, which can be introduced via azidonation reactions. For example, bis(2,4-dichlorophenyl) phosphate can mediate the one-pot preparation of alkyl azides from alkanols in the presence of 4-(dimethylamino)pyridine as a base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 2-(azidomethyl)-4,4-difluoropyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The azidomethyl group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azidomethyl group can be reduced to a primary amine using reagents like trimethylphosphine and water via the Staudinger reduction.
Cycloaddition Reactions: The azidomethyl group can undergo copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.
Common Reagents and Conditions
Trimethylphosphine and Water: Used for the Staudinger reduction to convert the azidomethyl group to a primary amine.
Copper(I) Catalysts: Used in CuAAC reactions to form triazoles.
Major Products Formed
Primary Amines: Formed from the reduction of the azidomethyl group.
Triazoles: Formed from CuAAC reactions.
Aplicaciones Científicas De Investigación
Benzyl 2-(azidomethyl)-4,4-difluoropyrrolidine-1-carboxylate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Benzyl 2-(azidomethyl)-4,4-difluoropyrrolidine-1-carboxylate depends on the specific reactions it undergoes. For example:
Comparación Con Compuestos Similares
Similar Compounds
Benzyl Azide: Similar in structure but lacks the difluoropyrrolidine ring.
4,4-Difluoropyrrolidine Derivatives: Compounds with similar pyrrolidine rings but different substituents.
Uniqueness
Benzyl 2-(azidomethyl)-4,4-difluoropyrrolidine-1-carboxylate is unique due to the combination of its azidomethyl group, difluoropyrrolidine ring, and benzyl ester moiety. This combination provides a versatile platform for various chemical transformations and applications.
Propiedades
Fórmula molecular |
C13H14F2N4O2 |
|---|---|
Peso molecular |
296.27 g/mol |
Nombre IUPAC |
benzyl 2-(azidomethyl)-4,4-difluoropyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H14F2N4O2/c14-13(15)6-11(7-17-18-16)19(9-13)12(20)21-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2 |
Clave InChI |
MCKLFUYKCCGFJZ-UHFFFAOYSA-N |
SMILES canónico |
C1C(N(CC1(F)F)C(=O)OCC2=CC=CC=C2)CN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


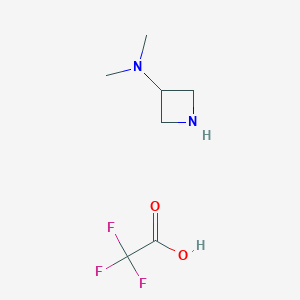

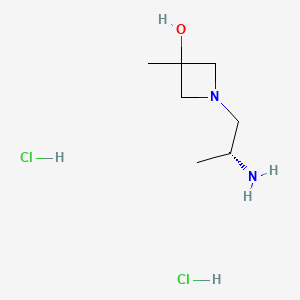
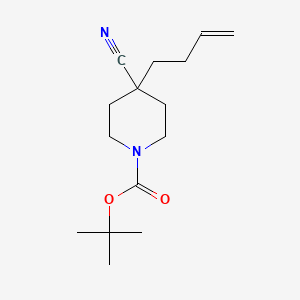
![3-[1-oxo-5-(piperazin-1-yl)-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione dihydrochloride](/img/structure/B13491339.png)

![Tert-butyl 3-[(4-bromophenyl)methyl]azetidine-1-carboxylate](/img/structure/B13491351.png)
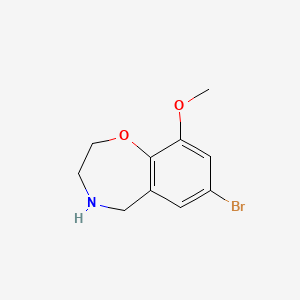

imino-lambda6-sulfanone](/img/structure/B13491372.png)

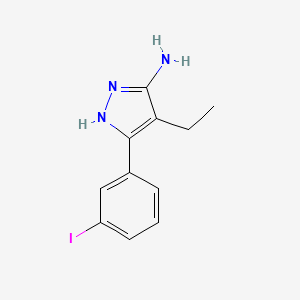
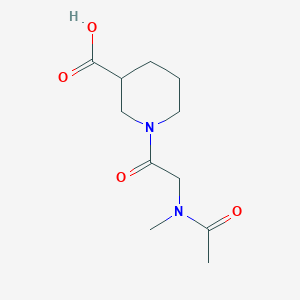
![2-[(3-Chloropyrazin-2-yl)oxy]ethan-1-ol](/img/structure/B13491400.png)
